molecular formula C20H22N2OS B13418381 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone

2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B13418381
M. Wt: 338.5 g/mol
InChI Key: WYFLXQSLHNEEOA-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of cyclohexanone with 2-aminobenzenethiol under specific conditions. One common method includes the use of potassium iodide and (benzylsulfonyl)benzene as catalysts. The reaction is carried out in a sealed tube purged with oxygen and stirred at 140°C for 24 hours. The product is then purified by column chromatography on neutral aluminum oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenothiazine ring.

Scientific Research Applications

2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is unique due to the presence of the cyclohexylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

2-(cyclohexylamino)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H22N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h4-7,10-13,15,21H,1-3,8-9,14H2

InChI Key

WYFLXQSLHNEEOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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